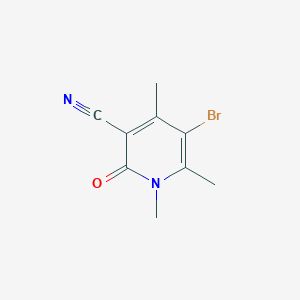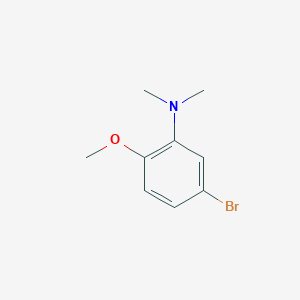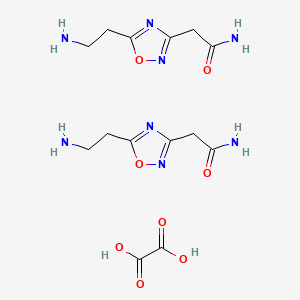
1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Descripción general
Descripción
The compound “1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid” is a fluorinated organic compound . Fluorinated compounds are often used in medicinal chemistry due to their unique properties .
Synthesis Analysis
While specific synthesis information for this compound is not available, fluorinated compounds are often synthesized using various methods . For instance, 4-fluorobenzyl bromide, a related compound, is used in the preparation of several biologically active molecules .Molecular Structure Analysis
The molecular structure of fluorinated compounds can be analyzed using techniques such as Fluorine-19 NMR . This technique provides a wealth of molecular structure information as well as its associated chemical environment .Physical And Chemical Properties Analysis
Fluorinated compounds exhibit unique physical and chemical properties. For instance, 4-fluorobenzoic acid, a related compound, has been evaluated for its thermophysical properties .Aplicaciones Científicas De Investigación
- Field : Pharmacology
- Application : Synthetic cannabinoids like ADB-FUBINACA and AMB-FUBINACA are up to 140- and 85-fold more potent, respectively, than trans-∆9-tetrahydrocannabinol (∆9-THC), the main psychoactive compound of cannabis .
- Method : When smoked, these synthetic cannabinoids produce almost immediate effects (about 10 to 15 s after use) that last up to 60 min .
- Results : They are rapidly and extensively metabolised, with various metabolites being excreted in urine . These compounds display full agonism of the CB1 receptor, responsible for their cardiovascular and neurological effects .
- Field : Microbiology
- Application : Flavonoids, a class of phenolic compounds, have been suggested to tackle multidrug-resistant bacterial strains owing to their versatile pharmacological effects .
- Method : Various strategies have been orchestrated to cure the severe complications related to multidrug-resistant bacteria effectively .
- Results : Some approaches involved the retardation of biofilm formation and multidrug-resistance pumps in bacteria as well as the discovery of new antimicrobial agents demonstrating different mechanisms of action .
- Field : Agriculture
- Application : Fubianezuofeng (FBEZF), a novel bactericide, exhibits considerable inhibition effects against rice bacterial leaf blight and leaf streak .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : FBEZF has half-maximal effective concentration (EC 50) values of 1.07 µg/mL and 7.14 µg/mL, respectively, which are superior to commercial products .
Synthetic Cannabinoids
Antibacterial Effects
Bactericide
- Field : Physical Chemistry
- Application : The National Institute of Standards and Technology (NIST) provides a web application that offers access to a collection of critically evaluated thermophysical property data for pure compounds, primarily focusing on organics .
- Method : These data are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results : The database contains information on a large number of compounds and a total of numerous evaluated data points .
- Field : Industrial Chemistry
- Application : Certain fluoroorganic compounds are often used as lubricants and in low-temperature heat transfer applications .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Thermophysical Property Data Analysis
Lubricants and Heat Transfer Applications
- Field : Physical Chemistry
- Application : The National Institute of Standards and Technology (NIST) provides a web application that offers access to a collection of critically evaluated thermophysical property data for pure compounds, primarily focusing on organics .
- Method : These data are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results : The database contains information on a large number of compounds and a total of numerous evaluated data points .
- Field : Industrial Chemistry
- Application : Certain fluoroorganic compounds are often used as lubricants and in low-temperature heat transfer applications .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Thermodynamic Property Data Analysis
Lubricants and Heat Transfer Applications
Safety And Hazards
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-8-6-11(12(16)17)14-15(8)7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQMWNBGGKTMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride](/img/structure/B1446580.png)
![tert-butyl N-[2-(chlorosulfonyl)thiophen-3-yl]carbamate](/img/structure/B1446581.png)
![tert-butyl 1,1-dioxo-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-5-carboxylate](/img/structure/B1446582.png)




